8-Tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate
Overview
Description
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and intriguing biological activities. Researchers worldwide have been drawn to the stereoselective preparation of this fundamental structure. While most approaches rely on constructing an acyclic starting material with the necessary stereochemical information, alternative methodologies directly control stereochemistry during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .
Synthesis Analysis
The synthesis of 8-tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate involves intricate steps. Researchers have explored enantioselective strategies, aiming for stereocontrolled formation of the bicyclic scaffold. Notably, some methodologies achieve stereochemical control directly during the transformation, bypassing the need for an acyclic precursor. These advances contribute to the efficient synthesis of this scaffold .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic framework with the 8-azabicyclo[3.2.1]octane core. The tert-butyl and methyl substituents enhance its stability and influence its reactivity. The precise arrangement of atoms and stereochemistry significantly impacts its biological properties .
Chemical Reactions Analysis
Various chemical reactions can be employed to modify this scaffold. Researchers have investigated transformations that introduce functional groups, alter stereochemistry, or create derivatives. These reactions play a crucial role in accessing diverse analogs with potential biological activities .
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 8-tert-butyl 2-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate should follow standard laboratory protocols, including proper protective gear and ventilation. Specific hazards associated with this compound would require detailed investigation based on its reactivity and potential toxicity .
Mechanism of Action
Target of Action
The primary targets of 8-Tert-butyl 2-methyl 8-azabicyclo[32It’s noted that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic and dopaminergic systems.
Properties
IUPAC Name |
8-O-tert-butyl 2-O-methyl 8-azabicyclo[3.2.1]oct-2-ene-2,8-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(17)15-9-5-7-10(12(16)18-4)11(15)8-6-9/h7,9,11H,5-6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKHRISJFVUHMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=CC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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